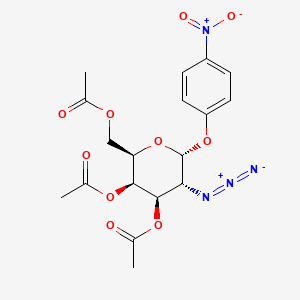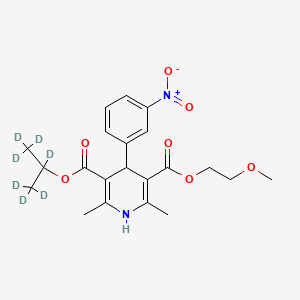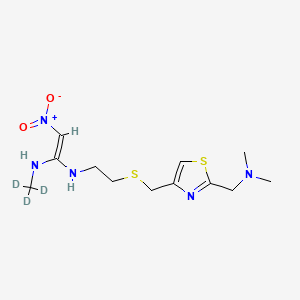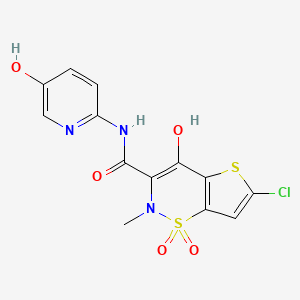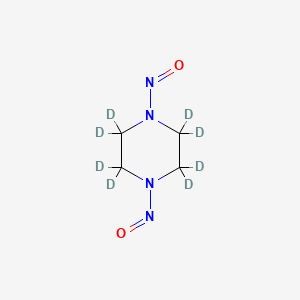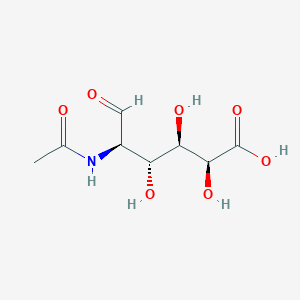
(2S,3R,4R,5R)-5-乙酰氨基-2,3,4-三羟基-6-氧代己酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-2-deoxy-D-galacturonic Acid is a derivative of D-galacturonic acid, where the hydroxyl group at the 2-position is replaced by an acetamido group. This compound is a key component in the structure of certain bacterial polysaccharides and is involved in various biological processes. It has a molecular formula of C8H13NO7 and a molecular weight of 235.19 g/mol .
科学研究应用
2-Acetamido-2-deoxy-D-galacturonic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It is a component of bacterial polysaccharides and is involved in the study of bacterial cell walls.
Medicine: It is used in the development of vaccines and as a potential therapeutic agent.
Industry: It is used in the production of various biopolymers and as a research reagent.
作用机制
Target of Action
It is known to be a component of o-antigens derived fromPseudomonas aeruginosa .
Mode of Action
It is known to be involved in the structure of o-antigens, which are components of the outer membrane of bacteria and play a crucial role in bacterial virulence .
Biochemical Pathways
Given its role as a component of o-antigens, it can be inferred that it plays a part in the biosynthesis and function of these antigens, which are crucial for bacterial survival and virulence .
Result of Action
Given its role as a component of o-antigens, it can be inferred that it contributes to the structural integrity and function of these antigens, thereby influencing bacterial survival and virulence .
Action Environment
It is known that the function of o-antigens, of which this compound is a component, can be influenced by various environmental factors, including temperature, ph, and the presence of other microbial species .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve multiple biochemical pathways
Cellular Effects
It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited
Dosage Effects in Animal Models
The effects of 2-Acetamido-2-deoxy-D-galacturonic Acid vary with different dosages in animal models Detailed information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited
Metabolic Pathways
It is believed that this compound may be involved in complex metabolic pathways
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins Detailed information on its localization or accumulation is currently limited
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles within the cell Detailed information on any targeting signals or post-translational modifications is currently limited
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-D-galacturonic Acid typically involves the modification of D-galacturonic acidThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for 2-Acetamido-2-deoxy-D-galacturonic Acid are not well-documented in the literature. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-Acetamido-2-deoxy-D-galacturonic Acid undergoes various chemical reactions, including:
Oxidation: The primary hydroxyl group can be oxidized to a carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: TEMPO and [bis(acetoxy)iodo]benzene (BAIB) are commonly used for the oxidation of the primary hydroxyl group.
Reduction: Reducing agents like sodium borohydride can be used to reduce the acetamido group.
Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the primary hydroxyl group yields a carboxylic acid derivative.
Reduction: Reduction of the acetamido group yields an amine derivative.
Substitution: Substitution reactions yield various derivatives depending on the substituent introduced.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Similar in structure but differs in the configuration of the hydroxyl groups.
2-Acetamido-2-deoxy-D-mannuronic Acid: Similar but differs in the configuration at the 2-position.
Uniqueness
2-Acetamido-2-deoxy-D-galacturonic Acid is unique due to its specific configuration and the presence of the acetamido group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
45171-33-3 |
|---|---|
分子式 |
C8H13NO7 |
分子量 |
235.19 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4-,5-,6+,8?/m1/s1 |
InChI 键 |
KSOXQRPSZKLEOR-YIDMHZNGSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)C(=O)O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
同义词 |
2-(Acetylamino)-2-deoxy-D-galacturonic Acid; |
产品来源 |
United States |
Q1: What is the significance of 2-Acetamido-2-deoxy-D-galacturonic Acid in bacterial polysaccharides?
A1: 2-Acetamido-2-deoxy-D-galacturonic Acid (D-GalNAcA) is a key building block in the O-antigenic polysaccharides (O-PS) of various Gram-negative bacteria. These O-PS are often part of the lipopolysaccharide (LPS) molecules that reside on the outer membrane of these bacteria. [, , , , , , , ] The O-PS play a crucial role in bacterial virulence and host immune responses. [, , ] Variations in the structure and composition of these O-PS contribute to the serological diversity observed among different bacterial strains. [, , ]
Q2: Can you provide examples of bacterial species where 2-Acetamido-2-deoxy-D-galacturonic Acid is found in their lipopolysaccharides?
A2: Research shows the presence of D-GalNAcA in the LPS of several bacteria, including:
- Acinetobacter baumannii: Specifically, serogroup O5 [] and the K17 capsular polysaccharide of isolate G7. []
- Pseudomonas fluorescens: Particularly in strain IMV 247 (biovar II). [, ]
- Yersinia enterocolitica: Found in serotypes O:28, O:11,23, and O:11,24. [, ]
- Escherichia coli: Identified in serotype O:98. []
- Vibrio cholerae: Present in serotype O9. []
- Acinetobacter haemolyticus: Found in the reference strain ATCC 17906. []
- Aeromonas salmonicida: Specifically in strain 80204-1, where it is found in both the capsular polysaccharide and the LPS O-chain. []
Q3: How does the presence of 2-Acetamido-2-deoxy-D-galacturonic Acid influence the structure of bacterial polysaccharides?
A3: D-GalNAcA contributes to structural diversity within bacterial polysaccharides. It can be found as a branching point for other sugar residues or integrated directly within the linear backbone of the polysaccharide chain. [, , , ] For instance, in Acinetobacter baumannii O5, D-GalNAcA acts as a branching point within a tetrasaccharide repeating unit. [] Conversely, in Yersinia enterocolitica serotypes O:11,23 and O:11,24, and Escherichia coli O:98, D-GalNAcA is part of a linear tetrasaccharide repeat. []
Q4: Beyond its structural role, are there other notable features of 2-Acetamido-2-deoxy-D-galacturonic Acid in bacterial lipopolysaccharides?
A4: Yes, in some bacteria, D-GalNAcA can undergo modifications that further diversify the LPS structure. For example, in Yersinia enterocolitica O:11,23, the D-GalNAcA residues are specifically acetylated at the O-3 position. [] In Aeromonas salmonicida strain 80204-1, a portion of D-GalNAcA exists in an amide form, specifically amidated with N-acetyl-L-alanyl. [] These modifications can impact the serological properties of the bacteria and their interaction with the host immune system.
Q5: What analytical techniques are commonly used to study 2-Acetamido-2-deoxy-D-galacturonic Acid within bacterial polysaccharides?
A5: Researchers employ various methods to characterize D-GalNAcA and its role in bacterial polysaccharides. Some common techniques include:
- Composition Analysis: This helps identify and quantify the different sugar components present in the polysaccharide. [, , , ]
- Methylation Analysis: This technique reveals the glycosidic linkages between sugar units, providing insights into the polysaccharide's backbone structure. [, , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for elucidating the detailed structure and conformation of the polysaccharide, including the position of D-GalNAcA and any modifications it may have. [, , , , ]
- Chemical Degradations: Methods like Smith degradation can selectively break down the polysaccharide, aiding in the identification of specific structural features and the arrangement of sugar residues, including D-GalNAcA. []
- Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ES-MS): This high-resolution technique allows for the analysis of polysaccharide fragments, providing information about their mass and composition. This is particularly useful for identifying modifications like amidation of D-GalNAcA. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)

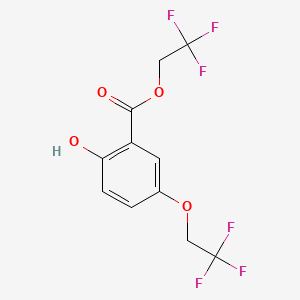
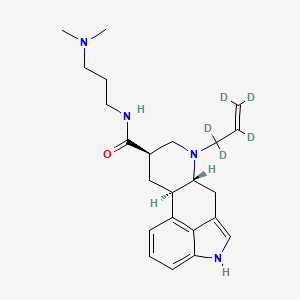
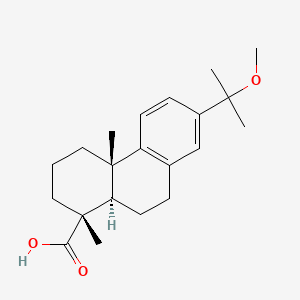
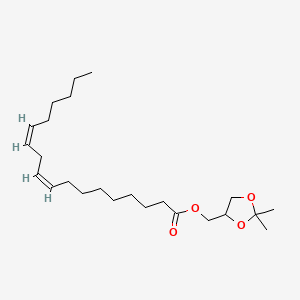
![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)
